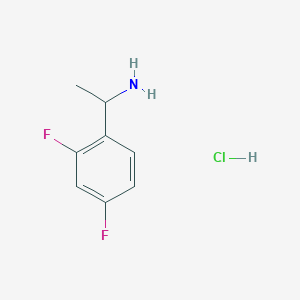

1-(2,4-Difluorophenyl)ethanamine hydrochloride

Übersicht

Beschreibung

1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N. It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties .

Wirkmechanismus

Target of Action

The primary targets of 1-(2,4-Difluorophenyl)ethanamine hydrochloride are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map out the downstream effects and the biochemical pathways that this compound influences.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Biochemische Analyse

Biochemical Properties

1-(2,4-Difluorophenyl)ethanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The nature of these interactions often involves the inhibition of enzyme activity, leading to an increase in the levels of certain neurotransmitters. This compound also binds to specific receptors in the brain, influencing neurotransmission and signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the release of neurotransmitters, thereby affecting synaptic transmission. Additionally, it has been shown to alter the expression of genes involved in neurotransmitter synthesis and degradation, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This results in increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Furthermore, this compound can activate specific receptors, leading to downstream signaling events that alter gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission and improve cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These studies highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which are responsible for the metabolism of neurotransmitters. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it may influence the synthesis and degradation of other biomolecules, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its biological effects. The distribution of this compound can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence energy metabolism and apoptotic pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Vorbereitungsmethoden

The synthesis of 1-(2,4-Difluorophenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The process begins with 2,4-difluorobenzene.

Nucleophilic Substitution: The 2,4-difluorobenzene undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form 1-(2,4-difluorophenyl)ethanamine.

Hydrochloride Formation: The resulting 1-(2,4-difluorophenyl)ethanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(2,4-Difluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into different amines or alcohols using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Difluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Difluorophenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:

1-(3,4-Difluorophenyl)ethanamine hydrochloride: This compound has fluorine atoms at different positions on the phenyl ring, leading to different chemical and biological properties.

1-(2,3-Difluorophenyl)ethanamine hydrochloride: Another variant with fluorine atoms at the 2 and 3 positions, which also affects its reactivity and applications.

Biologische Aktivität

1-(2,4-Difluorophenyl)ethanamine hydrochloride (CAS Number: 276875-47-9) is a chemical compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound possesses the molecular formula and a molecular weight of approximately 193.62 g/mol. The presence of two fluorine atoms at the 2 and 4 positions on the aromatic ring enhances its solubility and biological interactions, making it suitable for various applications in medicinal chemistry.

Research indicates that this compound may interact with several receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake. This interaction suggests a role in modulating neurological functions, which could be relevant for developing treatments for conditions such as depression or anxiety.

In Vitro Studies

Several studies have been conducted to evaluate the compound's biological activity:

- BACE1 Inhibition : A study highlighted its potential as a β-secretase (BACE1) inhibitor, which is crucial for Alzheimer's disease therapy. The compound exhibited low nanomolar potency against BACE1, indicating its potential as a therapeutic agent in neurodegenerative diseases .

- Anticancer Activity : Preliminary investigations have shown that derivatives of this compound may possess anticancer properties. For instance, compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds to understand its unique properties better. The following table summarizes key features of structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-Fluorophenyl)ethanamine | C₈H₉FN | Single fluorine substitution; less potent |

| 1-(3-Fluorophenyl)ethanamine | C₈H₉FN | Fluorine at meta position; different receptor affinity |

| 1-(2,5-Difluorophenyl)ethanamine | C₈H₉F₂N | Different fluorine positioning; altered solubility |

| 1-(2,4-Difluorophenyl)ethanamine | C₈H₉F₂N | Enhanced binding affinity and solubility |

The specific fluorination pattern of this compound is believed to enhance its binding affinity to certain receptors compared to other analogs.

Alzheimer’s Disease Research

A significant case study involved evaluating the efficacy of various BACE1 inhibitors, including this compound. The study found that this compound exhibited promising results in reducing amyloid plaque formation in animal models of Alzheimer's disease, supporting its potential therapeutic application .

Cancer Therapy Investigations

In cancer research, derivatives of this compound were tested for their ability to induce apoptosis in various tumor cell lines. One study reported that certain analogs showed improved cytotoxicity compared to standard chemotherapy agents like bleomycin . These findings suggest that modifications to the structure of this compound could lead to more effective anticancer therapies.

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIGKZOWBCNPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592963 | |

| Record name | 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791098-84-5 | |

| Record name | 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.